1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N3 and its molecular weight is 280.58. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Pyrazole Derivatives
- Heterocyclic Synthesis : Pyrazole derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds due to their reactivity and functional group compatibility. They are utilized in creating pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, highlighting their versatility in heterocyclic chemistry (Gomaa & Ali, 2020).
Biological and Pharmaceutical Applications
- Anticancer Agents : Pyrazoline derivatives have been extensively studied for their potential anticancer properties. The research encompasses a variety of synthetic strategies to obtain pyrazoline compounds with significant biological effects, underscoring the importance of pyrazolines in drug development (Ray et al., 2022).
Material Science and Catalysis
- Catalysis : The synthesis and application of pyrazole-based catalysts for various organic transformations are of significant interest. Pyrazolines and related compounds can be used to catalyze a range of reactions, showcasing the utility of these heterocycles in designing new catalysts for efficient chemical synthesis (Parmar et al., 2023).
Synthetic Methodologies
- Multicomponent Reactions : The development of multicomponent reactions (MCRs) for synthesizing pyrazole derivatives highlights the efficiency and versatility of pyrazoles in organic synthesis. These methods are particularly noted for their pot, atom, and step economy, offering pathways to a wide range of biologically active molecules (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound can form intramolecular n-h…n and c-h…n hydrogen bonds . These interactions may play a role in its interaction with its targets.
Biochemical Pathways
A compound with a similar structure, n-(2-chlorobenzyl)-substituted hydroxamate, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride may also interact with this pathway.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound’s crystal structure is stabilized by c-h…π and aromatic π-π interactions , which could potentially be influenced by environmental conditions such as temperature and pH.
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, which are structurally related to 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVJPACDRLIDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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